molecular formula C22H18N2O4 B245117 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide

Cat. No. B245117
M. Wt: 374.4 g/mol
InChI Key: PUKRRFUBJJFAPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide, also known as BMB, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide is not fully understood, but it is believed to interact with specific proteins and enzymes in the body, altering their activity and function. This may involve binding to active sites, inducing conformational changes, or disrupting interactions between proteins.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide has been shown to have a range of biochemical and physiological effects, including inhibition of protein aggregation, modulation of enzyme activity, and induction of apoptosis in cancer cells. It has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide in laboratory experiments is its high purity and stability, which allows for precise control over experimental conditions. However, its relatively high cost and limited availability may be a limitation for some researchers.

Future Directions

There are several potential future directions for research involving N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide. These include further investigation of its mechanism of action, identification of new protein targets, and development of more efficient synthesis methods. Additionally, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide may have potential applications in the development of new therapeutic agents for a variety of diseases.

Synthesis Methods

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide involves several steps, including the condensation of 2-methoxy-5-nitrobenzaldehyde with 2-amino-5-methoxybenzoic acid, followed by reduction of the resulting nitro compound and subsequent coupling with 2-amino-5-methoxybenzoic acid. The final product is obtained through purification and isolation steps.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide has been used in a variety of scientific research applications, including studies of protein-protein interactions, protein folding, and enzyme activity. It has also been investigated for its potential as a therapeutic agent in the treatment of cancer and neurodegenerative diseases.

properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide

InChI

InChI=1S/C22H18N2O4/c1-26-16-7-5-6-14(12-16)21(25)23-18-13-15(10-11-19(18)27-2)22-24-17-8-3-4-9-20(17)28-22/h3-13H,1-2H3,(H,23,25)

InChI Key

PUKRRFUBJJFAPI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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